![molecular formula C17H24N2O2 B5057832 N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5057832.png)
N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide
Overview
Description
N-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide, also known as HBC, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields. HBC belongs to the class of hydrazones and is synthesized by the condensation of 4-(hexyloxy)benzaldehyde and cyclopropanecarbohydrazide.
Mechanism of Action
The mechanism of action of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and by downregulating Bcl-2 expression. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of MMP-9 and MMP-2.
Biochemical and Physiological Effects:
N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects, such as antiproliferative, anti-inflammatory, and immunomodulatory effects. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been shown to modulate the immune system by regulating the expression of cytokines and chemokines and by activating immune cells, such as T cells and NK cells.
Advantages and Limitations for Lab Experiments
N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has some limitations, such as its low water solubility, which may limit its bioavailability and its potential for in vivo applications. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide may also have some toxicity concerns, which require further investigation.
Future Directions
There are several future directions for the research on N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide, such as the development of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide-based materials with improved properties, the optimization of the synthesis method for higher yields and purity, and the investigation of the in vivo efficacy and toxicity of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide may also be explored for its potential as a therapeutic agent for various diseases, such as cancer, autoimmune diseases, and inflammatory disorders. The molecular targets and the mechanism of action of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide may also be further elucidated, which may provide insights into its potential applications and limitations.
Synthesis Methods
The synthesis of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide involves the reaction of 4-(hexyloxy)benzaldehyde and cyclopropanecarbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The product is then purified by recrystallization or chromatography. The yield of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide depends on various factors, such as the reaction conditions, the purity of the starting materials, and the efficiency of the purification process.
Scientific Research Applications
N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been studied extensively for its potential applications in various fields, such as materials science, drug discovery, and biomedicine. In materials science, N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been used as a building block for the synthesis of functional materials, such as liquid crystals and organic semiconductors. In drug discovery, N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been screened for its potential as an anticancer agent, and it has shown promising results in vitro and in vivo. In biomedicine, N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been investigated for its ability to modulate the immune system and to inhibit inflammation, which makes it a potential candidate for the treatment of autoimmune diseases and other inflammatory disorders.
properties
IUPAC Name |
N-[(E)-(4-hexoxyphenyl)methylideneamino]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-3-4-5-12-21-16-10-6-14(7-11-16)13-18-19-17(20)15-8-9-15/h6-7,10-11,13,15H,2-5,8-9,12H2,1H3,(H,19,20)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQMETAEHPQNHN-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824241 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{(E)-[4-(hexyloxy)phenyl]methylidene}cyclopropanecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5057773.png)

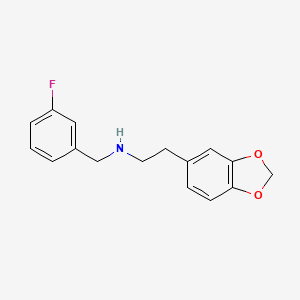
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5057800.png)
![2,3-dimethoxy-6-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B5057809.png)
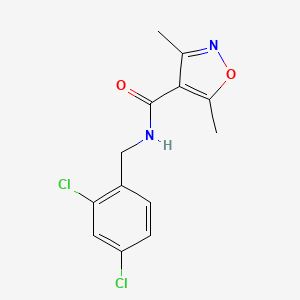
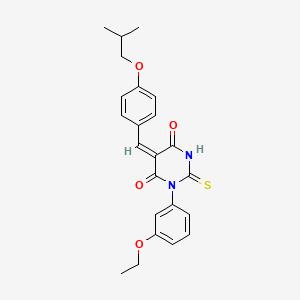
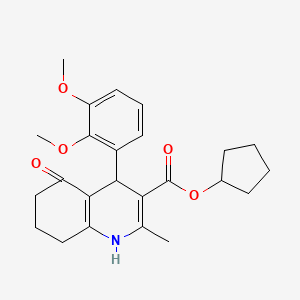
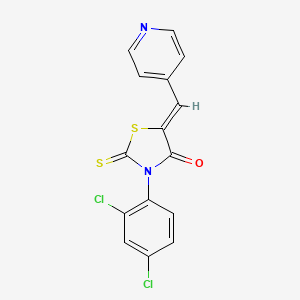
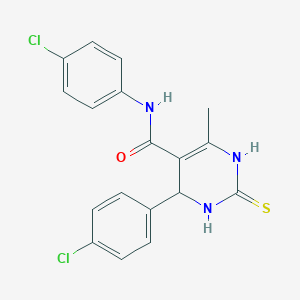
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5057843.png)
![ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5057849.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057861.png)